4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde
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Description
4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde is a useful research compound. Its molecular formula is C23H20N2O2 and its molecular weight is 356.425. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Emregül and Hayvalı (2006) explored the inhibiting action of a Schiff base compound derived from phenazone and vanillin on steel corrosion in acidic solutions. This research indicates that similar compounds, including those with methoxyphenyl groups, could be effective as corrosion inhibitors, potentially including 4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde (Emregül & Hayvalı, 2006).
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have been synthesized and tested for antimicrobial and anticancer activities. A study by Sigroha et al. (2012) found that compounds with methoxy groups displayed significant potential against certain microbial strains and cancer cells, highlighting the potential biomedical applications of such compounds (Sigroha et al., 2012).
Enzyme Inhibition
Research by Gul et al. (2016) on compounds with substituted phenyl and methoxy groups demonstrated strong inhibition of human cytosolic isoforms of carbonic anhydrase, suggesting potential for therapeutic applications in targeting specific enzymes (Gul et al., 2016).
Antioxidant Activity
A study by Rangaswamy et al. (2017) on a new class of compounds containing methoxyphenyl groups indicated certain analogues exhibit significant antimicrobial and antioxidant activities. This suggests that compounds like this compound could serve as promising antioxidants (Rangaswamy et al., 2017).
Cytotoxicity Evaluation
Brandes et al. (2020) utilized 3,5-dimethoxy-benzaldehyde as a precursor in synthesizing amorfrutins A and B, evaluating their cytotoxicity against human tumor cell lines. This highlights the potential of methoxy-substituted compounds in cancer research (Brandes et al., 2020).
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-27-21-13-9-18(10-14-21)22-15-23(19-5-3-2-4-6-19)25(24-22)20-11-7-17(16-26)8-12-20/h2-14,16,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJHEOXUAKSTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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